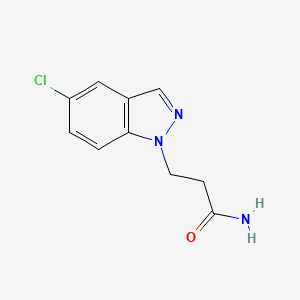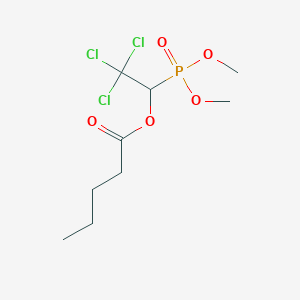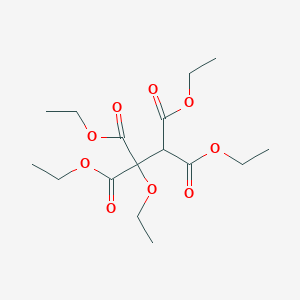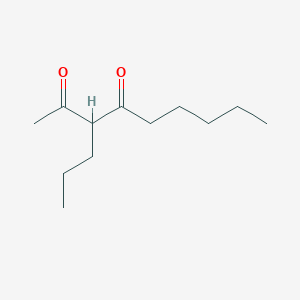
1-Hexanol, 2-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexanol, 2-bromo- is an organic compound with the molecular formula C6H13BrO. It is a brominated alcohol, specifically a primary alcohol with a bromine atom attached to the second carbon of the hexanol chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
1-Hexanol, 2-bromo- can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like diethyl ether. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydroxyl group with a bromine atom .
Industrial production methods may involve the use of more efficient and scalable processes, such as the use of bromine and a catalyst to achieve the desired bromination of 1-hexanol. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
化学反応の分析
1-Hexanol, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) to form 1-hexanol, or by cyanide ions (CN-) to form 2-cyanohexanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to form 1-hexanol using reducing agents like lithium aluminum hydride (LiAlH4).
科学的研究の応用
1-Hexanol, 2-bromo- has several applications in scientific research:
作用機序
The mechanism of action of 1-Hexanol, 2-bromo- involves its ability to participate in nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of different products. This reactivity is exploited in organic synthesis to introduce functional groups into molecules .
類似化合物との比較
1-Hexanol, 2-bromo- can be compared with other brominated alcohols, such as 1-bromo-2-hexanol and 6-bromo-1-hexanol. These compounds share similar reactivity patterns but differ in the position of the bromine atom on the carbon chain. The unique position of the bromine atom in 1-Hexanol, 2-bromo- makes it particularly useful in specific synthetic applications where regioselectivity is important .
Similar compounds include:
- 1-Bromo-2-hexanol
- 6-Bromo-1-hexanol
- 2-Bromo-1-hexanol
特性
IUPAC Name |
2-bromohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-2-3-4-6(7)5-8/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTQSJGIFBAXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449191 |
Source


|
| Record name | 1-Hexanol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112586-72-8 |
Source


|
| Record name | 1-Hexanol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




silane](/img/structure/B14291895.png)

![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)

![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)
silane](/img/structure/B14291945.png)


![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)

